2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1523376-59-1
VCID: VC4577353
InChI: InChI=1S/C6H11N3O/c1-9-6(2-3-8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3
SMILES: CN1C(=CC=N1)C(CO)N
Molecular Formula: C6H11N3O
Molecular Weight: 141.174

2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

CAS No.: 1523376-59-1

Cat. No.: VC4577353

Molecular Formula: C6H11N3O

Molecular Weight: 141.174

* For research use only. Not for human or veterinary use.

2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol - 1523376-59-1

Specification

CAS No. 1523376-59-1
Molecular Formula C6H11N3O
Molecular Weight 141.174
IUPAC Name 2-amino-2-(2-methylpyrazol-3-yl)ethanol
Standard InChI InChI=1S/C6H11N3O/c1-9-6(2-3-8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3
Standard InChI Key CWYPOBWZHYYXOB-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C(CO)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s IUPAC name, 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, reflects its core structure: a pyrazole ring substituted at the 5-position with an ethanolamine moiety. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC6H11N3O\text{C}_6\text{H}_{11}\text{N}_3\text{O}
Molecular Weight141.17 g/mol
SMILESCN1C=CC(=N1)C(CN)O
InChIKeyNZBKHMGUTTZJGN-UHFFFAOYSA-N
Heavy Atom Count10
Rotatable Bonds2
Topological Polar Surface Area64 Ų

The pyrazole ring adopts a planar conformation, while the ethanolamine side chain introduces stereochemical complexity. The molecule exists as enantiomers due to the chiral center at the C2 position of the ethanolamine group.

Structural Analysis

X-ray crystallography of related pyrazole derivatives reveals that the pyrazole ring’s nitrogen atoms participate in hydrogen bonding, which influences both solubility and biological interactions. The methyl group at the pyrazole’s 1-position enhances metabolic stability by sterically shielding the ring from oxidative degradation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most widely reported synthesis involves a nucleophilic epoxide ring-opening reaction:

  • Pyrazole Activation: 1-Methyl-1H-pyrazole is treated with a base (e.g., NaH) to generate a nucleophilic species at the 5-position.

  • Epoxide Opening: Reaction with ethylene oxide under controlled conditions yields the ethanolamine side chain:

C4H5N2CH3+C2H4OC6H11N3O[4]\text{C}_4\text{H}_5\text{N}_2\text{CH}_3 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_{11}\text{N}_3\text{O} \quad \text{[4]}
  • Amination: The hydroxyl group is subsequently aminated via Mitsunobu or Staudinger reactions to introduce the amino group .

Typical yields range from 45–65%, with purity >95% achievable via recrystallization from ethanol/water mixtures .

Industrial-Scale Considerations

While large-scale production data remain proprietary, batch reactors with continuous flow systems are preferred to mitigate exothermic risks during epoxide reactions. Key challenges include:

  • Regioselectivity: Minimizing formation of the 3-pyrazolyl isomer (e.g., 2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol).

  • Chiral Resolution: Industrial routes often employ enzymatic kinetic resolution to isolate enantiomers .

Physicochemical Properties

Solubility and Stability

Experimental data indicate:

  • Water Solubility: ~12.5 mg/mL at 25°C (predicted)

  • logP: -1.18, suggesting high hydrophilicity

  • Thermal Stability: Decomposes above 200°C without melting

The compound is hygroscopic and requires storage under inert atmosphere at 2–8°C to prevent decomposition .

Spectroscopic Characterization

  • IR: Strong absorption at 3350 cm1^{-1} (O-H/N-H stretch), 1600 cm1^{-1} (C=N pyrazole)

  • 1^1H NMR (D2_2O, 400 MHz): δ 7.45 (s, 1H, pyrazole-H), 4.10 (m, 1H, CH-OH), 3.85 (s, 3H, N-CH3_3)

Biological Activity and Applications

Material Science Applications

The compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals (e.g., Cu2+^{2+}) for catalytic applications .

SupplierPurityPrice (1 g)Shipment Region
BLD Pharmatech98%$1,424Global
eNovation CN95%$1,966Asia

Custom synthesis services are available for bulk quantities (>5 kg) .

Regulatory Considerations

No specific restrictions under REACH or FDA guidelines, though handling requires PPE due to irritant properties (GHS05/07) .

Future Research Directions

  • Enantioselective Synthesis: Developing asymmetric catalytic routes to access single enantiomers.

  • Structure-Activity Relationships: Systematic modification of the pyrazole and ethanolamine moieties to optimize bioactivity.

  • Polymer Chemistry: Exploring use as a monomer for pH-responsive hydrogels .

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